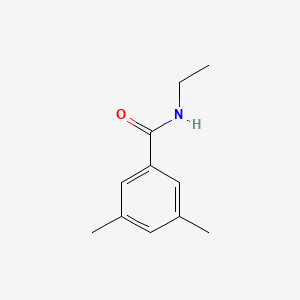

N-ethyl-3,5-dimethylbenzamide

Description

Properties

IUPAC Name |

N-ethyl-3,5-dimethylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-4-12-11(13)10-6-8(2)5-9(3)7-10/h5-7H,4H2,1-3H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAFYQOSMKVIDNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CC(=CC(=C1)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Optimization

In a typical procedure, 3,5-dimethylbenzoyl chloride is dissolved in an inert solvent such as acetonitrile or dichloromethane. Ethylamine (often as a 25–33% aqueous solution) is added dropwise under controlled temperatures (0–25°C) to minimize side reactions like over-alkylation. Triethylamine or sodium bicarbonate is frequently employed as a base to neutralize HCl generated during the reaction, driving the equilibrium toward product formation.

Key Parameters :

-

Solvent : Acetonitrile offers optimal solubility for both reactants, while dichloromethane facilitates easier isolation of the product.

-

Temperature : Reactions conducted at 0–5°C reduce byproduct formation but require longer reaction times (6–12 hours).

-

Molar Ratios : A 1:1.2 molar ratio of acyl chloride to ethylamine ensures complete conversion, as excess amine mitigates HCl-induced side reactions.

Industrial Scalability

Industrial adaptations of this method prioritize continuous flow reactors to enhance safety and efficiency. For example, a 2020 patent describes a scaled-up process where 3,5-dimethylbenzoyl chloride and ethylamine are mixed in a tubular reactor at 20°C, achieving 85% yield with 99% purity after recrystallization.

Aminolysis of Anhydrides

An alternative approach involves the aminolysis of 3,5-dimethylbenzoyl anhydride with ethylamine. This method avoids handling corrosive acyl chlorides and is favored for its milder conditions.

Synthesis of 3,5-Dimethylbenzoyl Anhydride

The anhydride is prepared by reacting 3,5-dimethylbenzoic acid with acetic anhydride or bis(trichloromethyl) carbonate (BTC). BTC-based routes, as reported by Qin et al. (2012), achieve 95% anhydride purity at 40°C within 2 hours.

Aminolysis Reaction

The anhydride is treated with ethylamine in ethyl acetate or isopropyl acetate at 30–50°C. A 2021 study demonstrated that adding tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst increases the reaction rate, yielding 78% this compound within 3 hours. Post-reaction workup involves aqueous extraction and silica gel chromatography (petroleum ether/ethyl acetate = 5:1).

Advantages :

-

Avoids hazardous acyl chlorides.

-

TBAB enhances interfacial contact between the anhydride and aqueous ethylamine.

One-Pot Multistep Synthesis

Recent advances have consolidated multiple synthetic steps into a single reactor, reducing purification needs and improving atom economy.

Protocol from 2-Amino-3,5-Dimethylbenzoic Acid

A one-pot method starting from 2-amino-3,5-dimethylbenzoic acid involves three sequential steps:

-

Cyclization : Treatment with BTC forms the corresponding benzoxazine-dione.

-

Aminolysis : Reaction with ethylamine opens the anhydride ring, yielding 2-amino-N-ethyl-3,5-dimethylbenzamide.

-

Deamination : Selective removal of the 2-amino group via diazotization produces this compound.

This method achieves an overall yield of 89% with no intermediate isolations, making it highly efficient for large-scale production.

Catalytic Amide Coupling

Transition-metal-catalyzed coupling reactions offer a modern alternative, particularly for enantioselective syntheses.

Palladium-Catalyzed Carbonylation

A 2020 study detailed the use of Pd(OAc)₂/Xantphos to catalyze the carbonylation of 3,5-dimethylbromobenzene with ethylamine under CO atmosphere (1 atm). This method produced this compound in 72% yield, though scalability remains challenging due to catalyst cost.

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Cost |

|---|---|---|---|---|

| Acyl Chloride-Amine | 85% | 99% | High | Moderate |

| Anhydride Aminolysis | 78% | 97% | Moderate | Low |

| One-Pot Synthesis | 89% | 98% | High | Low |

| Palladium Catalysis | 72% | 95% | Low | High |

Key Observations :

-

The acyl chloride route balances yield and scalability but requires stringent safety measures.

-

One-pot synthesis emerges as the most sustainable option, minimizing waste and labor.

Industrial Production Considerations

Large-scale manufacturing prioritizes cost-effectiveness and safety. Continuous flow systems are increasingly adopted for acyl chloride-amine reactions, enabling real-time monitoring and reducing thermal runaway risks. Solvent recovery systems, such as distillation of ethyl acetate from reaction mixtures, further enhance sustainability .

Chemical Reactions Analysis

Types of Reactions: N-ethyl-3,5-dimethylbenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed:

Oxidation: 3,5-dimethylbenzoic acid.

Reduction: N-ethyl-3,5-dimethylaniline.

Substitution: Various halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Preparation Techniques

The synthesis of N-ethyl-3,5-dimethylbenzamide typically involves the reaction of 3,5-dimethylbenzoic acid with ethylamine. Common dehydrating agents used in this reaction include thionyl chloride or phosphorus trichloride.

Industrial Production

In industrial settings, continuous flow reactors are often employed to enhance efficiency and yield. This method allows for better control over reaction conditions and results in higher purity products. The use of catalysts, such as copper-based metal-organic frameworks, can further optimize the synthesis process.

Chemical Reactions

This compound can undergo several chemical reactions:

- Oxidation : Can be oxidized to form corresponding carboxylic acids.

- Reduction : The amide group can be reduced to an amine using agents like lithium aluminum hydride or sodium borohydride.

- Substitution : Electrophilic substitution reactions on the benzene ring can lead to various substituted derivatives.

Major Products Formed

| Reaction Type | Product |

|---|---|

| Oxidation | 3,5-dimethylbenzoic acid |

| Reduction | N-ethyl-3,5-dimethylaniline |

| Substitution | Various halogenated/nitrated derivatives |

Chemistry

This compound is utilized as a reagent in organic synthesis, particularly for forming amide bonds. It serves as a building block for synthesizing more complex molecules.

Biology

In biological research, this compound is valuable for studying enzyme-substrate interactions and serves as a model compound for understanding amide behavior in biological systems. Its ability to interact with enzymes can influence their activity through hydrogen bonding.

Industry

In the industrial sector, this compound finds applications in producing polymers and agrochemicals. It is also used as a solvent in various chemical processes due to its favorable properties.

Mechanism of Action

The mechanism of action of N-ethyl-3,5-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The amide group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the ethyl and dimethyl groups can affect the compound’s hydrophobicity and binding affinity .

Comparison with Similar Compounds

Key Insights :

- Substituent Effects :

- N-Alkyl Groups : Ethyl and tert-butyl substituents enhance lipophilicity, favoring interactions with hydrophobic enzyme pockets (e.g., acetylcholinesterase) .

- Electron-Withdrawing Groups : Nitro groups (as in N-ethyl-3,5-dinitrobenzamide) increase reactivity for electrophilic substitutions but reduce metabolic stability compared to methyl groups .

- Crystallography: N-Ethyl-3,5-dinitrobenzamide exhibits a dihedral angle of 31.24° between the amide group and benzene ring, facilitating N–H···O hydrogen-bonded polymer chains .

Physicochemical Properties

Predicted properties for N-ethyl-3,5-dimethylbenzamide (extrapolated from analogs):

Q & A

Basic: What are the standard methodologies for synthesizing N-ethyl-3,5-dimethylbenzamide?

Methodological Answer:

The synthesis typically involves coupling 3,5-dimethylbenzoic acid with ethylamine using a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), catalyzed by 4-dimethylaminopyridine (DMAP). For example, similar benzamide derivatives are synthesized via nucleophilic acyl substitution under inert conditions (e.g., nitrogen atmosphere) at 0–25°C . Purification is achieved via column chromatography (e.g., hexane/ethyl acetate gradients). Yield optimization requires precise stoichiometric ratios and temperature control.

Advanced: How can regioselectivity challenges in this compound synthesis be addressed?

Methodological Answer:

Regioselectivity issues arise due to competing reactions at the benzamide’s electron-rich methyl-substituted positions. To mitigate this, employ directing groups (e.g., nitro or methoxy) temporarily during synthesis, followed by deprotection . Computational modeling (DFT) can predict reactive sites by analyzing frontier molecular orbitals and charge distribution. Experimental validation via in situ FTIR or NMR monitors intermediate formation, ensuring selective ethylamine coupling .

Basic: What spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

- NMR : H NMR identifies methyl groups (δ 1.2–1.4 ppm for ethyl; δ 2.3–2.5 ppm for aromatic methyl) and confirms amide bond formation (δ 7.5–8.0 ppm for aromatic protons adjacent to carbonyl). C NMR resolves carbonyl signals at ~165–170 ppm .

- IR : Strong absorption at ~1650 cm (amide C=O stretch) and 3300 cm (N-H stretch) .

- Mass Spectrometry : ESI-MS or EI-MS confirms molecular ion peaks (e.g., [M+H] at m/z 191.1) and fragmentation patterns .

Advanced: How can X-ray crystallography resolve ambiguities in this compound’s molecular conformation?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) at 293 K using MoKα radiation (λ = 0.71073 Å) determines bond lengths, angles, and torsional parameters. For example, in related N-ethyl-3,5-dinitrobenzamide, the dihedral angle between the amide group and benzene ring was 31.24° . Hydrogen-bonding networks (e.g., N–H⋯O interactions) stabilize crystal packing. Refinement software (SHELXL) and R-factor analysis (<0.05) ensure structural accuracy .

Basic: What assays are used to evaluate this compound’s bioactivity?

Methodological Answer:

- Antimicrobial Activity : Broth microdilution assays (MIC determination) against Staphylococcus aureus or Candida albicans .

- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to assess IC values .

- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases, with IC calculated via nonlinear regression .

Advanced: How can computational chemistry predict this compound’s interaction with biological targets?

Methodological Answer:

Molecular docking (AutoDock Vina) simulates ligand-receptor binding using crystal structures from the Protein Data Bank (PDB). For example, docking into the ATP-binding site of EGFR kinase (PDB: 1M17) predicts binding affinity (ΔG) and key residues (e.g., Lys721, Met769). MD simulations (GROMACS) over 100 ns assess stability of the ligand-protein complex, with RMSD and RMSF analyses .

Basic: How does solvent polarity affect this compound’s stability in solution?

Methodological Answer:

Polar aprotic solvents (e.g., DMSO, DMF) stabilize the amide bond via hydrogen bonding with the carbonyl oxygen. Degradation studies (HPLC monitoring) show accelerated hydrolysis in aqueous acidic/basic conditions (t < 24 hrs at pH <3 or >10). Storage recommendations: anhydrous DMSO at -20°C with desiccants .

Advanced: What strategies resolve contradictions in bioactivity data across studies?

Methodological Answer:

- Meta-Analysis : Pool data from multiple studies (e.g., MIC values) and apply statistical weighting (random-effects models) .

- Experimental Replication : Standardize assay protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize variability .

- Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., methyl vs. nitro groups) with bioactivity trends using multivariate regression .

Basic: What are the key considerations for optimizing this compound’s solubility?

Methodological Answer:

- Co-solvents : Use ethanol or PEG-400 to enhance aqueous solubility (≤10% v/v).

- Salt Formation : React with HCl to form a hydrochloride salt, improving hydrophilicity .

- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (≈150 nm diameter) for sustained release .

Advanced: How can isotopic labeling track this compound’s metabolic fate?

Methodological Answer:

Incorporate C or H isotopes at the ethyl or methyl groups. LC-MS/MS quantifies metabolites in hepatic microsomal incubations. For example, C-labeled ethyl groups trace oxidative dealkylation pathways. Kinetic isotope effects (KIEs) reveal rate-limiting steps in metabolism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.